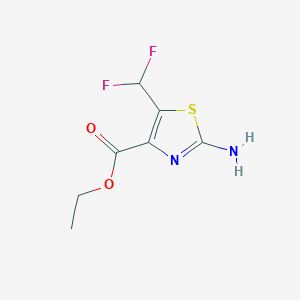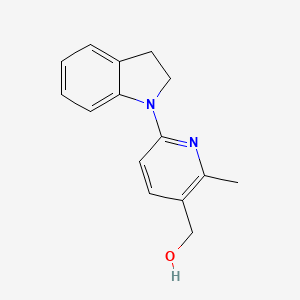
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol: is a chemical compound that features a unique structure combining an indoline moiety with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide in an alcohol solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for a specified period to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: Its structure suggests it could be a candidate for developing inhibitors or modulators of specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .
Wirkmechanismus
The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The indoline and pyridine moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- (6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol
- 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol
Uniqueness: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol stands out due to its specific substitution pattern on the pyridine ring and the presence of the indoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H16N2O |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C15H16N2O/c1-11-13(10-18)6-7-15(16-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,18H,8-10H2,1H3 |
InChI-Schlüssel |
DQEVQIBDUINVFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)


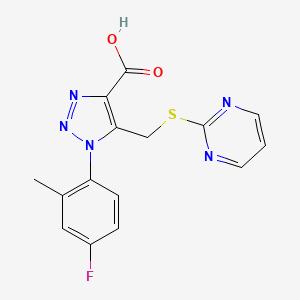
![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)
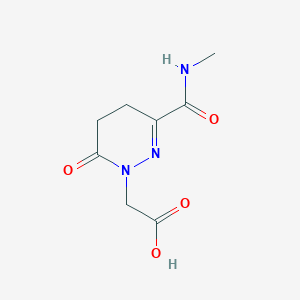
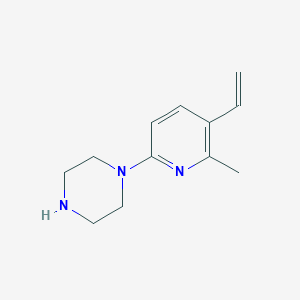
![(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B11788731.png)
![5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B11788745.png)
![4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole](/img/structure/B11788748.png)


